SBP-7455 -

SBP-7455

Catalog Number: EVT-3032968
CAS Number:
Molecular Formula: C16H17F3N4O2
Molecular Weight: 354.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SBP-7455 is a dual inhibitor of unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 (IC50s = 13 and 476 nM, respectively, for the recombinant human enzymes in cell-free assays). It inhibits increases in autophagic flux and induces apoptosis in serum-deprived MDA-MB-468 breast cancer cells when used at a concentration of 10 µM. SBP-7455 (0.19 µM), alone or in combination with olaparib, reduces the viability of MDA-MB-468 cells.

Synthesis Analysis

The synthesis of SBP-7455 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with various alkyl amines under basic conditions to yield a key intermediate. This intermediate is then reacted with a panel of aryl amines using microwave irradiation in acetic acid to produce the final product. The synthetic route allows for the introduction of diverse electronic and polar characteristics to optimize the compound's pharmacological properties .

Technical Details

  • Key Intermediate Formation: Reaction under basic conditions.
  • Final Product Formation: Microwave-assisted reaction with aryl amines.
  • Optimization: Structure-activity relationship studies guided the selection of substituents to enhance potency.
Molecular Structure Analysis

The molecular structure of SBP-7455 features a pyrimidine scaffold that is critical for its interaction with ULK1 and ULK2. The compound includes a trifluoromethyl group and a cyclopropylamine moiety, which are essential for enhancing binding affinity and selectivity towards ULK kinases.

Structural Data

  • Molecular Formula: C₁₄H₁₄F₃N₃O
  • Molecular Weight: Approximately 303.28 g/mol
  • Key Functional Groups: Pyrimidine ring, trifluoromethyl group, cyclopropylamine.
Chemical Reactions Analysis

SBP-7455 primarily acts by inhibiting the ULK1/2 kinases, which are pivotal in the initiation of autophagy. The compound's mechanism involves binding to the ATP-binding site of ULK1, forming specific hydrogen bonds that stabilize the complex and inhibit kinase activity.

Technical Details

  • Reaction Mechanism: Competitive inhibition at the ATP-binding site.
  • Binding Interactions: Hydrogen bonds between the pyrimidine scaffold and residues in the hinge region of ULK1.
Mechanism of Action

The mechanism of action for SBP-7455 revolves around its ability to disrupt autophagy by inhibiting ULK1/2 activity. By blocking these kinases, SBP-7455 prevents the formation of autophagosomes, thereby impairing cellular degradation processes that can lead to cancer cell survival.

Process Data

  • Inhibition Assays: IC50 values demonstrate significant potency against ULK1 (as low as 3 nM).
  • Impact on Autophagy: Treatment with SBP-7455 significantly reduces autophagic flux in cancer cell lines .
Physical and Chemical Properties Analysis

SBP-7455 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor:

Physical Properties

  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Stability: Stable under physiological conditions.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Log P Value: Indicates favorable lipophilicity for cell membrane penetration.
Applications

SBP-7455 has significant potential in scientific research, particularly in cancer therapy. Its ability to inhibit autophagy makes it a candidate for enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Scientific Uses

  • Cancer Research: Investigated as an adjunct therapy to improve responses to chemotherapy.
  • Autophagy Studies: Utilized as a tool compound to dissect autophagic pathways in various cellular contexts .
Molecular Pharmacology of SBP-7455 as a Dual ULK1/ULK2 Autophagy Inhibitor

Structural Determinants of ULK1/ULK2 Binding Affinity and Selectivity

SBP-7455 (chemical name: N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine; CAS 1884222-74-5) is a 2,4,5-trisubstituted pyrimidine derivative optimized from the first-generation ULK inhibitor SBI-0206965 [1] [9]. Its molecular weight is 354.33 g/mol (C₁₆H₁₇F₃N₄O₂), featuring three critical moieties governing kinase binding:

  • A 5-trifluoromethyl pyrimidine group occupying a hydrophobic "back pocket" formed by Val23, Ala37, Lys39, Val69, Met85, and Leu138 in ULK1/2
  • A 2-amino group forming bidentate hydrogen bonds with the hinge region residue Cys88 (ULK2 numbering)
  • A N4-cyclopropyl substituent and 3,4-dimethoxyphenyl ring extending toward the solvent-exposed region [1] [7]

Crystallographic studies of ULK2 bound to SBI-0206965 (PDB: 6YID) reveal a Type I binding mode where the inhibitor occupies the ATP-binding cleft in the active conformation [7]. SBP-7455’s optimized trifluoromethyl group enhances hydrophobic packing in the back pocket compared to the bromine atom in SBI-0206965, explaining its 10-fold higher ULK1 affinity [1]. The compound exhibits selectivity over ULK3/4 due to divergent ATP-binding site geometries, particularly in the hinge and hydrophobic pocket regions [8].

Table 1: Key Structural Interactions of SBP-7455 with ULK1/2

Structural ElementBinding InteractionFunctional Consequence
Pyrimidine core (N1 position)Hydrogen bond with Cys88 backbone NH (hinge)Anchors inhibitor to kinase hinge
2-Amino groupHydrogen bond with Cys88 backbone carbonylStabilizes hinge interaction
5-Trifluoromethyl groupHydrophobic packing in back pocketEnhances binding affinity & residence time
N4-CyclopropylFills hydrophobic cleft near gatekeeper (Met85)Contributes to selectivity over other kinases
3,4-DimethoxyphenylSolvent exposure with peripheral contactsTolerates modifications for pharmacokinetics

Mechanistic Basis of Autophagy Inhibition via ULK1/ULK2 Kinase Activity Suppression

SBP-7455 functions as an ATP-competitive inhibitor that disrupts the phosphorylation cascade initiating autophagosome formation. ULK1/2 kinases phosphorylate downstream components of the autophagy initiation complex, including ATG13, FIP200, and ATG101, as well as the VPS34-Beclin1 complex [1] [6]. At nanomolar concentrations, SBP-7455:

  • Blocks phosphorylation of ATG13 at Ser318 (a direct ULK1/2 substrate), disrupting ULK complex stability and downstream recruitment of autophagy machinery [1] [9]
  • Inhibits phosphorylation of Beclin1 (Ser14) and VPS34 (Ser249), preventing activation of the class III PI3K complex essential for phagophore nucleation [4] [8]
  • Suppresses autophagic flux by >80% in triple-negative breast cancer (TNBC) cells under nutrient deprivation, as measured by LC3-II accumulation and p62 degradation [1] [3]

In MDA-MB-468 TNBC cells, SBP-7455 treatment (0.3 μM) reduces viability by inducing apoptosis specifically in starvation microenvironments where cancer cells rely on autophagy for survival [1] [4]. This mechanistic vulnerability is exploited therapeutically by combining SBP-7455 with PARP inhibitors like olaparib, which further increases DNA damage stress. The compound reverses olaparib-induced autophagic flux, demonstrating synergistic cytotoxicity (combination index <0.5) [4].

Comparative Analysis of IC50 Values in ADP-Glo Assays: ULK1 (13 nM) vs. ULK2 (476 nM)

SBP-7455 exhibits a 36-fold selectivity for ULK1 (IC₅₀ = 13 ± 2 nM) over ULK2 (IC₅₀ = 476 ± 42 nM) in ADP-Glo kinase assays measuring ATP consumption [1] [2] [3]. This divergence stems from structural differences in their kinase domains:

  • Hinge region conformation: ULK1’s hinge residue Cys155 (equivalent to ULK2’s Cys88) adopts a distinct orientation due to replacement of Leu50 (ULK1) with Phe25 (ULK2), reducing hydrophobic complementarity with the inhibitor’s cyclopropyl group [6] [8]
  • Hydrophobic pocket volume: ULK2’s back pocket (Val23, Ala37) accommodates the trifluoromethyl group less optimally than ULK1’s larger cavity (Ile48, Ala62) [1] [7]
  • Activation loop dynamics: ULK2 exhibits higher conformational flexibility in the activation loop (residues 165-191), potentially reducing inhibitor residence time [7] [8]

Table 2: Enzymatic Inhibition Profile of SBP-7455

TargetIC₅₀ (ADP-Glo Assay)Fold Selectivity vs. ULK1Structural Basis of Selectivity
ULK113 ± 2 nM1.0 (reference)Optimal back pocket occupancy by trifluoromethyl group
ULK2476 ± 42 nM36.6Suboptimal hydrophobic packing; altered hinge geometry
ULK3>10,000 nM>769Divergent ATP-binding site residues
ULK4Not inhibitedN/APseudokinase domain lacking catalytic activity

Despite lower potency against ULK2, cellular activity remains robust due to ULK1 dominance in autophagy initiation. ULK1 (not ULK2) knockout abolishes starvation-induced autophagy in mammalian cells, and ULK1 expression is 5-fold higher in TNBC cells than ULK2 [6] [8].

Modulation of Downstream Autophagic Flux in Nutrient-Deprived Microenvironments

In TNBC models, SBP-7455 effectively suppresses cytoprotective autophagy induced by metabolic stress – a hallmark of tumor microenvironments:

  • Starvation response inhibition: At 0.1–1 μM, SBP-7455 reduces LC3-II puncta formation by >70% in MDA-MB-468 cells cultured in Hank’s Balanced Salt Solution (HBSS), confirming blockade of autophagosome formation [1] [3]
  • Downstream target regulation: Treatment (10 mg/kg oral) in mice decreases phospho-ATG13 (Ser318) by 85% in liver tissue within 2 hours, accompanied by reduced total ATG13 and ULK1 levels, suggesting complex destabilization [3] [9]
  • Metabolic vulnerability induction: Nutrient deprivation increases SBP-7455 cytotoxicity (IC₅₀ from 0.3 μM to <0.1 μM in glucose-free conditions), as cancer cells lose autophagy-mediated recycling of amino acids and nucleotides [1] [4] [5]

The compound’s efficacy in nutrient-poor microenvironments stems from dual-pathway suppression:

  • Direct kinase inhibition: Prevents phosphorylation of ATG13 and VPS34, aborting phagophore assembly [1]
  • Complex destabilization: Reduces ULK1 protein levels by >50% after 24-hour treatment, likely through proteasomal degradation of the unstable unphosphorylated complex [9]

This dual action makes SBP-7455 particularly effective against TNBC tumors, which frequently harbor RAS/MAPK pathway mutations that increase basal autophagy dependency [8].

Properties

Product Name

SBP-7455

IUPAC Name

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

Molecular Formula

C16H17F3N4O2

Molecular Weight

354.33 g/mol

InChI

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23)

InChI Key

BQROJYIEHOOQBY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC

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